molecular formula C16H19N3O4S B2811621 methyl 4-(((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)methyl)benzoate CAS No. 923677-52-5

methyl 4-(((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)methyl)benzoate

Cat. No.: B2811621
CAS No.: 923677-52-5
M. Wt: 349.41
InChI Key: ZAVCUIIKWRFDOI-UHFFFAOYSA-N
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Description

Methyl 4-(((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)methyl)benzoate is a structurally complex imidazole derivative featuring:

  • A 1H-imidazole core substituted at position 1 with a 2-(methylamino)-2-oxoethyl group.
  • A thioether linkage connecting the imidazole’s position 2 to a methylene group, which is further attached to a benzoate ester.
  • A hydroxymethyl group at position 5 of the imidazole ring.

The hydroxymethyl group enhances hydrophilicity, while the methylamino-oxoethyl moiety may facilitate hydrogen bonding or amide-based interactions in biological systems .

Properties

IUPAC Name

methyl 4-[[5-(hydroxymethyl)-1-[2-(methylamino)-2-oxoethyl]imidazol-2-yl]sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-17-14(21)8-19-13(9-20)7-18-16(19)24-10-11-3-5-12(6-4-11)15(22)23-2/h3-7,20H,8-10H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVCUIIKWRFDOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1C(=CN=C1SCC2=CC=C(C=C2)C(=O)OC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)methyl)benzoate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the imidazole ring, the introduction of the thioether linkage, and the esterification of the benzoic acid derivative. Common reagents used in these steps include methylamine, formaldehyde, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as flow chemistry and microreactor technology can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the imidazole ring can be reduced to an alcohol.

    Substitution: The thioether linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as thiols or amines. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the carbonyl group results in an alcohol.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C16H19N3O4SC_{16}H_{19}N_{3}O_{4}S and a molecular weight of approximately 349.40 g/mol. Its structure consists of a benzoate moiety linked to an imidazole derivative, which contributes to its biological activity.

Biological Applications

  • Antimicrobial Activity :
    • Studies have indicated that compounds similar to methyl 4-(((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)methyl)benzoate exhibit antimicrobial properties. Research has shown that imidazole derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
  • Anticancer Properties :
    • The imidazole ring is known for its role in several anticancer agents. Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells. For instance, derivatives have shown promise in targeting specific cancer pathways, leading to cell death in tumor cells .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Research into enzyme kinetics suggests that methyl benzoates can modulate enzyme activity, which could be leveraged for therapeutic purposes .

Case Studies

Study Focus Findings
Study 1 Antimicrobial ActivityMethyl benzoate derivatives showed significant inhibition against E.coli and Staphylococcus aureus.
Study 2 Anticancer PropertiesCompounds similar to this compound induced apoptosis in breast cancer cell lines.
Study 3 Enzyme InhibitionDemonstrated that methyl benzoates can inhibit certain kinases involved in cancer progression, suggesting a pathway for drug development.

Mechanism of Action

The mechanism by which methyl 4-(((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)methyl)benzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the benzoate ester can participate in hydrophobic interactions with proteins. These interactions modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with key analogs derived from the evidence, focusing on structural features, synthetic routes, and functional properties.

Methyl 4-(5-Methyl-1H-Benzimidazol-2-yl)Benzoate ()

  • Core Structure : Benzimidazole (fused benzene-imidazole) vs. standalone imidazole in the target compound.
  • Substituents: Lacks the hydroxymethyl and methylamino-oxoethyl groups but includes a methyl group at position 5.
  • Synthesis : Uses Na₂S₂O₅ in DMF to cyclize 5-methyl-1,2-phenylenediamine and methyl 4-formylbenzoate. This contrasts with the target’s likely multi-step synthesis involving thioether formation and amide coupling .

Ethyl 4-(5-(Benzyl(2-Hydroxyethyl)Amino)-1-Methyl-1H-Benzo[d]Imidazol-2-yl)Butanoate ()

  • Core Structure: Benzo[d]imidazole with a butanoate ester side chain.
  • Substituents: Features a benzyl(2-hydroxyethyl)amino group at position 5 and a methyl group at position 1.
  • Synthesis : Involves reductive amination with benzaldehyde and NaBH₃CN, followed by hydrolysis to a carboxylic acid. This highlights a divergent strategy compared to the target’s thioether and hydroxymethyl incorporation .
  • Key Difference: The benzyl and hydroxyethyl groups enhance lipophilicity, whereas the target’s hydroxymethyl and methylamino-oxoethyl groups balance hydrophilicity and hydrogen-bonding capacity.

2-(Alkyl-1-yl)-1H-Imidazol-5(4H)-Ones ()

  • Core Structure: 1H-imidazol-5(4H)-one (oxidized imidazole) vs. the target’s non-oxidized imidazole.
  • Substituents : Alkyl groups introduced via nucleophilic substitution of methylthio groups.
  • Synthesis : Microwave-assisted condensation of thiohydantoin derivatives, contrasting with the target’s conventional thioether formation.

Benzoate of 2-(2-Methyl-5-Nitro-1H-Imidazole-1-yl)-Ethyl-4-[5-(4-Chlorophenyl)-1,3,4-Thiadiazole-2-yl]Amino ()

  • Core Structure : Hybrid imidazole-thiadiazole system vs. the target’s simpler imidazole-benzoate framework.
  • Substituents: Nitro and chlorophenyl groups enhance electron-withdrawing effects, unlike the target’s hydroxymethyl and methylamino-oxoethyl groups.
  • Physical Properties : Melting point (202–204°C) and DMSO solubility suggest higher rigidity and polar surface area compared to the target, which may exhibit lower melting due to its hydroxymethyl group .

Comparative Data Table

Compound Core Structure Key Substituents Synthesis Yield Key Functional Properties Reference
Target Compound 1H-imidazole 5-hydroxymethyl, 1-(methylamino-oxoethyl) N/A Hydrophilic, hydrogen-bonding
Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate Benzimidazole 5-methyl, benzoate ester Not reported Aromatic stacking, rigid
Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate Benzo[d]imidazole Benzyl(2-hydroxyethyl)amino, butanoate Not reported Lipophilic, reductive amination
2-(Alkyl-1-yl)-1H-imidazol-5(4H)-ones 1H-imidazol-5(4H)-one Alkyl groups, ketone Moderate Redox-active, microwave synthesis
Imidazole-thiadiazole hybrid Imidazole-thiadiazole Nitro, chlorophenyl 75% High melting, DMSO-soluble

Biological Activity

Methyl 4-(((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)methyl)benzoate is a complex organic compound with potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoate moiety linked to an imidazole derivative through a thioether bond. The presence of hydroxymethyl and methylamino groups suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds with imidazole rings have shown efficacy against bacterial strains, particularly in inhibiting the growth of resistant pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa .
  • Anticancer Properties : Some derivatives have demonstrated selective inhibition of carbonic anhydrase IX (CAIX), which is often overexpressed in tumors. This selectivity could be harnessed for targeted cancer therapies .
  • Neurotoxicity Studies : Investigations into related compounds suggest potential neurotoxic effects at high doses, indicating a need for careful dosage in therapeutic applications .

The biological activity of this compound may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for pathogen survival, such as carbonic anhydrases .
  • Cellular Uptake : The structure allows for effective cellular penetration, which is crucial for antimicrobial and anticancer efficacy.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that imidazole derivatives can induce oxidative stress in target cells, leading to apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

  • Study on Anticancer Activity : A series of benzoate derivatives were tested for their binding affinity to CAIX. One compound exhibited a dissociation constant (Kd) of 0.12 nM, indicating strong binding and potential as an anticancer agent .
CompoundKd (nM)Target
Compound A0.12CAIX
Compound B9200CAII
Compound C6700CAVB
  • Neurotoxicity Assessment : A study investigating the effects of methyl benzoate on cholinesterase activity found significant reductions at high doses, suggesting neurotoxic potential that warrants further investigation .

Future Perspectives

The ongoing exploration of this compound's biological activity holds promise for developing novel therapeutic agents. Future research should focus on:

  • In Vivo Studies : To assess the pharmacokinetics and toxicity profiles in animal models.
  • Mechanistic Studies : To elucidate the precise biochemical pathways affected by this compound.
  • Formulation Development : To enhance bioavailability and target delivery mechanisms.

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